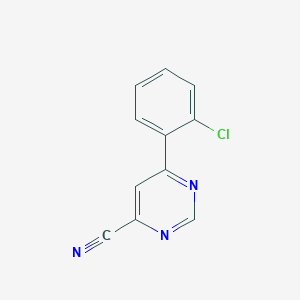
6-(2-Chlorophenyl)pyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Chlorophenyl)pyrimidine-4-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a 2-chlorophenyl group and a cyano group at the 4-position
Métodos De Preparación
The synthesis of 6-(2-Chlorophenyl)pyrimidine-4-carbonitrile typically involves the reaction of 2-chlorobenzonitrile with appropriate pyrimidine precursors under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
6-(2-Chlorophenyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 2-chlorophenyl group.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(2-Chlorophenyl)pyrimidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including proteins and nucleic acids.
Material Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 6-(2-Chlorophenyl)pyrimidine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an ATP mimetic, inhibiting tyrosine kinases like the epidermal growth factor receptor (EGFR), which plays a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparación Con Compuestos Similares
6-(2-Chlorophenyl)pyrimidine-4-carbonitrile can be compared with other pyrimidine derivatives such as:
2-Chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit anticancer properties but have different structural frameworks and mechanisms of action.
The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit particular molecular targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C11H6ClN3 |
|---|---|
Peso molecular |
215.64 g/mol |
Nombre IUPAC |
6-(2-chlorophenyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H6ClN3/c12-10-4-2-1-3-9(10)11-5-8(6-13)14-7-15-11/h1-5,7H |
Clave InChI |
RRKYRZSVYUSDNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC=NC(=C2)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



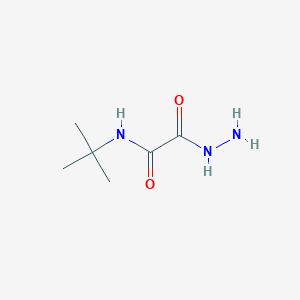

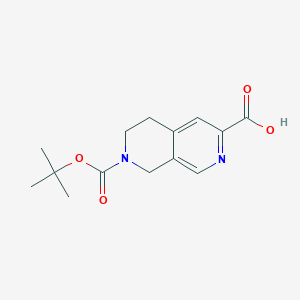
![7-Ethyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B14884934.png)
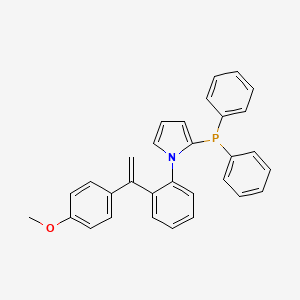
![2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B14884946.png)

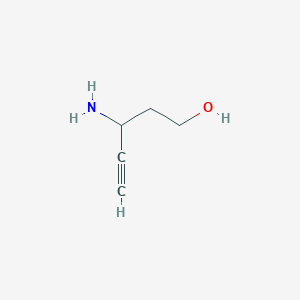
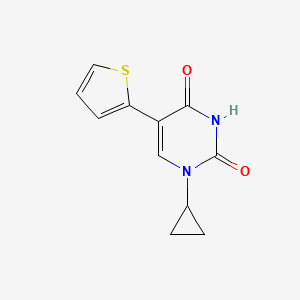
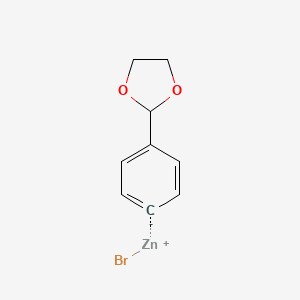
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)
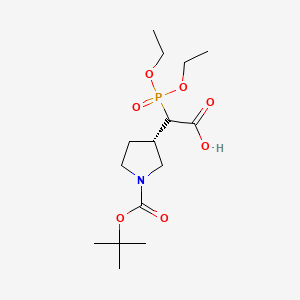
![7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14884998.png)
